6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester
Overview
Description
Benzothiazolecarboxylic acids are a class of organic compounds that contain a benzothiazole ring and a carboxylic acid group . They are used as building blocks in organic synthesis and have potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with a carboxylic acid . The specific synthesis process for “6-Benzothiazolecarboxylic acid, 4-methoxy-, methyl ester” is not available in the literature I found.Molecular Structure Analysis
The molecular structure of benzothiazolecarboxylic acids consists of a benzene ring fused to a thiazole ring with a carboxylic acid group attached . The exact structure of “this compound” is not available in the literature I found.Chemical Reactions Analysis
Benzothiazolecarboxylic acids can undergo various chemical reactions due to the presence of the carboxylic acid group . They can react with alcohols to form esters, with amines to form amides, and can undergo decarboxylation to form benzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazolecarboxylic acids depend on the specific compound. They are typically solid at room temperature and have relatively high melting points .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-methoxy-1,3-benzothiazole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-13-7-3-6(10(12)14-2)4-8-9(7)11-5-15-8/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZPHOLZUXBGST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)SC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263671 | |
Record name | Methyl 4-methoxy-6-benzothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
955886-85-8 | |
Record name | Methyl 4-methoxy-6-benzothiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955886-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxy-6-benzothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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